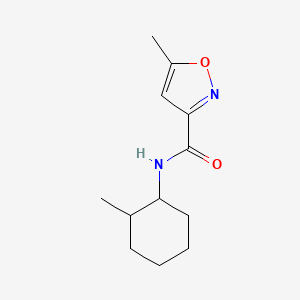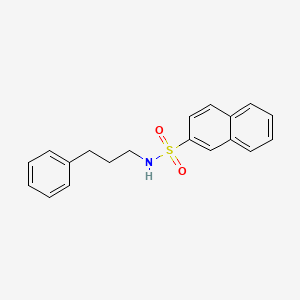
4-oxo-2-phenyl-4H-chromen-6-yl 2-thiophenecarboxylate
Übersicht
Beschreibung
4-oxo-2-phenyl-4H-chromen-6-yl 2-thiophenecarboxylate, also known as coumarin-6-thiocarboxylic acid, is a chemical compound that belongs to the coumarin family. It is a yellow powder that is commonly used in scientific research. This compound has various applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 4-oxo-2-phenyl-4H-chromen-6-yl 2-thiophenecarboxylate varies depending on its application. As a fluorescent probe, this compound binds to metal ions and undergoes a change in fluorescence intensity. As a photosensitizer, this compound absorbs light energy and generates reactive oxygen species that can induce cell death in cancer cells. As a ligand in metal-organic frameworks, this compound coordinates with metal ions to form a stable structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-oxo-2-phenyl-4H-chromen-6-yl 2-thiophenecarboxylate also vary depending on its application. As a fluorescent probe, this compound can be used to study the distribution of metal ions in cells and tissues. As a photosensitizer, this compound can induce apoptosis in cancer cells and has potential as a cancer treatment. As a ligand in metal-organic frameworks, this compound can be used to store and separate gases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-oxo-2-phenyl-4H-chromen-6-yl 2-thiophenecarboxylate in lab experiments is its high yield and purity. This compound is also relatively easy to synthesize and can be used in a variety of applications. However, one limitation of this compound is its potential toxicity. As a photosensitizer, this compound can induce cell death in both cancer and normal cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for the use of 4-oxo-2-phenyl-4H-chromen-6-yl 2-thiophenecarboxylate in scientific research. One potential direction is the development of new metal-organic frameworks for gas storage and separation. Another direction is the use of this compound as a fluorescent probe for the detection of other metal ions. Additionally, this compound has potential as a photosensitizer for the treatment of other diseases such as bacterial infections.
Conclusion:
In conclusion, 4-oxo-2-phenyl-4H-chromen-6-yl 2-thiophenecarboxylate is a versatile compound that has various applications in scientific research. Its synthesis method is relatively simple, and it can be used as a fluorescent probe, photosensitizer, and ligand in metal-organic frameworks. While this compound has many advantages, its potential toxicity should be considered when using it in lab experiments. There are also many future directions for the use of this compound in scientific research, which makes it an exciting area of study.
Wissenschaftliche Forschungsanwendungen
4-oxo-2-phenyl-4H-chromen-6-yl 2-thiophenecarboxylate has various applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Furthermore, this compound has been used as a ligand in the development of metal-organic frameworks for gas storage and separation.
Eigenschaften
IUPAC Name |
(4-oxo-2-phenylchromen-6-yl) thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O4S/c21-16-12-18(13-5-2-1-3-6-13)24-17-9-8-14(11-15(16)17)23-20(22)19-7-4-10-25-19/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDQSOZRIXPBPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Oxo-2-phenylchromen-6-yl) thiophene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methoxyphenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4795065.png)
![2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4795069.png)
![ethyl 1-(3-isoxazolylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4795072.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4795074.png)
![ethyl N-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)glycinate](/img/structure/B4795075.png)


![5-[(4-methylphenyl)amino]-3-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4795096.png)
![N-(sec-butyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4795098.png)
![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B4795104.png)
![ethyl [(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B4795109.png)
![methyl [5-(1,3-benzodioxol-5-ylmethylene)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4795116.png)
![4-({3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4795134.png)
![4-(2-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B4795154.png)